![molecular formula C12H9F3N2 B2985131 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 886508-01-6](/img/structure/B2985131.png)
2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine” is a derivative of pyridine, which is a heterocyclic aromatic compound . It contains a trifluoromethyl group and a phenyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step process. The compound “2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one” was prepared by a three-step synthesis. Its reaction with phosphorus sulfide rendered thione II which was methylated to "2-[3-(Trifluoromethyl)phenyl]-4-methylsulfanylfuro[3,2-c]pyridine" .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a phenyl ring, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, its reaction with phosphorus sulfide rendered thione II which was then methylated . Moreover, the compound has been used as a key structural motif in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have synthesized various compounds starting from 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine and related structures, exploring their potential in creating complex molecular architectures. For instance, a study detailed the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with potential anticancer activity, showcasing the versatility of these compounds in medicinal chemistry applications (Chavva et al., 2013). Another example is the development of organosoluble, low-colored fluorinated polyimides based on similar structures, indicating their usefulness in creating materials with desirable physical properties (Chung et al., 2006).
Metal Complexes and Coordination Chemistry
Several studies have focused on the formation of metal complexes involving this compound derivatives, revealing insights into coordination chemistry and potential applications in catalysis and materials science. For example, research on Rh(III)-catalyzed C-H amination of 2-phenylpyridine derivatives highlighted the role of water in promoting C-H activation and the potential of such processes in organic synthesis (Ali et al., 2016). Another study on the synthesis and characterization of platinum complexes with pyridyl triazole ligands showcased the diverse non-covalent interactions in these complexes, offering possibilities for designing new materials with specific electronic properties (Burke et al., 2004).
Photophysical Properties and Material Applications
Investigations into the photophysical properties of complexes derived from this compound have provided valuable insights into their potential use in optoelectronic devices and sensors. A study on the synthesis, structure, photophysics, and DFT analysis of phosphorescent platinum complexes highlighted their charge-transfer character and potential applications in light-emitting devices (Harris et al., 2013). Additionally, research on the in situ spectroelectrochemical investigation of a redox-active ligand and its incorporation into a metal-organic framework (MOF) revealed insights into electronic delocalization, demonstrating the utility of these frameworks in electrochemical applications (Hua et al., 2016).
Safety and Hazards
While specific safety and hazard information for “2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine” is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The demand for trifluoromethylpyridine derivatives, including “2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine”, has been increasing steadily in the last 30 years. They have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)11-10(16)5-2-6-17-11/h1-7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLBJXYVOYROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


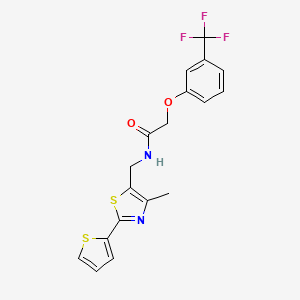
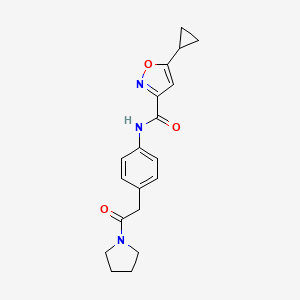
![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)
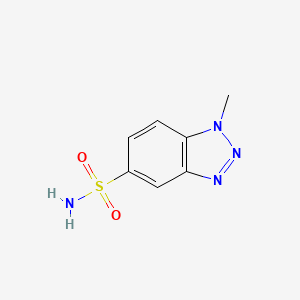
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
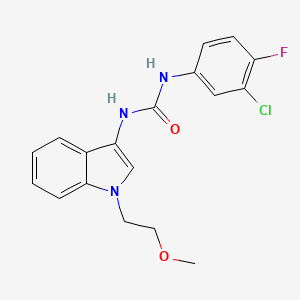
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
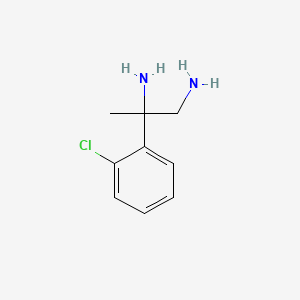
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)